REACTION_SMILES
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[CH2:18]([O:19][N:20]=[O:21])[CH2:22][CH:23]([CH3:24])[CH3:25].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[NH2:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9]([Cl:17])[c:10]([C:13](=[O:14])[O:15][CH3:16])[c:11]1[Cl:12]>>[cH:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9]([Cl:17])[c:10]([C:13](=[O:14])[O:15][CH3:16])[c:11]1[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)c(C(=O)OC)c(Cl)c1N
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)c(C(=O)OC)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |